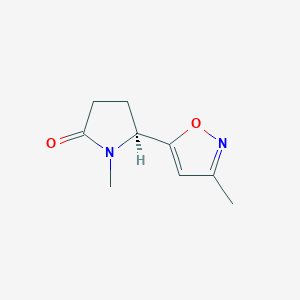
UV7Ydf38MJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
UV7Ydf38MJ can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
UV7Ydf38MJ has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the development of new materials and industrial processes.
Comparison with Similar Compounds
UV7Ydf38MJ can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
ABBOTT-87771: A compound with a similar molecular structure but different functional groups.
ABBOTT-87772: Another related compound with variations in its chemical composition.
These compounds share some similarities with this compound but also have unique properties that distinguish them from each other.
Properties
CAS No. |
147402-88-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(5S)-1-methyl-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(13-10-6)7-3-4-9(12)11(7)2/h5,7H,3-4H2,1-2H3/t7-/m0/s1 |
InChI Key |
RAWGMEGVYYKGIL-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2C |
Canonical SMILES |
CC1=NOC(=C1)C2CCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


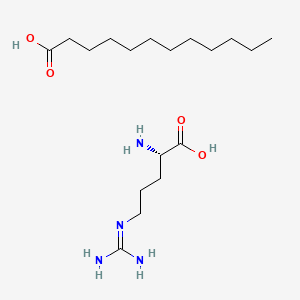
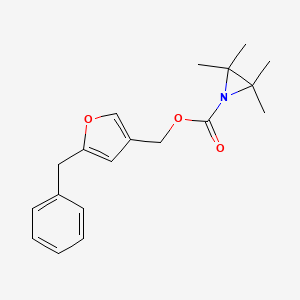
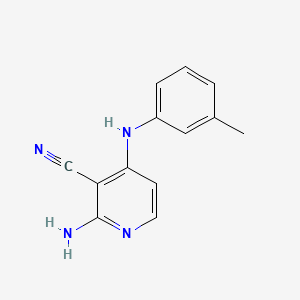

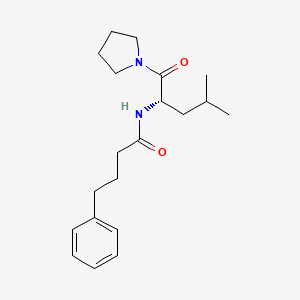
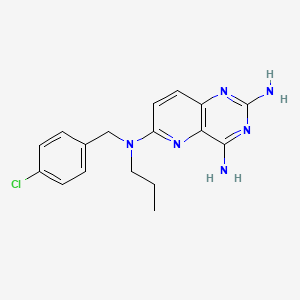
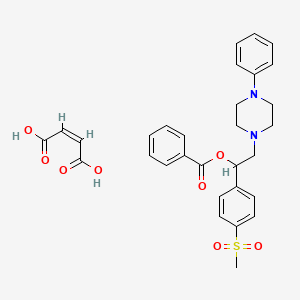
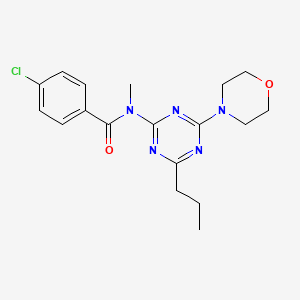
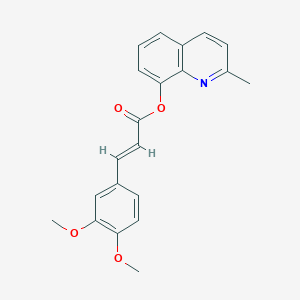
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)




